

An In-depth Technical Guide to Dimethoxysilane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Dimethoxysilane**

Cat. No.: **B13764172**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, reactivity, and handling of **dimethoxysilane** (CAS Number: 5314-52-3). Due to the limited availability of detailed experimental protocols specific to **dimethoxysilane** in publicly accessible literature, this guide includes generalized procedures for the handling and reactions of moisture-sensitive alkoxy silanes, which are directly applicable to **dimethoxysilane**.

Core Properties of Dimethoxysilane

Dimethoxysilane is an organosilicon compound featuring a silicon atom bonded to two methoxy groups and two hydrogen atoms. It is a colorless, volatile liquid with a pungent odor. [1] Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	5314-52-3	[1] [2]
Molecular Formula	C ₂ H ₈ O ₂ Si	[1] [2]
Molecular Weight	92.17 g/mol	[3]
Boiling Point	30.4 °C at 760 mmHg	[1] [2]
Vapor Pressure	626 mmHg at 25 °C	[1] [2]
Topological Polar Surface Area	18.5 Å ²	[3] [4]
Hydrogen Bond Acceptor Count	2	[2] [3] [4]
Rotatable Bond Count	2	[2] [3] [4]

Reactivity and Stability

Dimethoxysilane is a reactive compound, primarily due to the presence of hydrolyzable methoxy groups and reactive silicon-hydride bonds.

Moisture Sensitivity and Hydrolysis: Like other alkoxy silanes, **dimethoxysilane** is sensitive to moisture and must be handled with care, typically under an inert atmosphere.[\[1\]](#) In the presence of water, it undergoes hydrolysis, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) to form silanols. This reaction is the first step in the formation of siloxane bonds (Si-O-Si) through subsequent condensation reactions. The hydrolysis and condensation of alkoxy silanes are complex processes catalyzed by either acids or bases.[\[5\]](#)[\[6\]](#)

Stability: **Dimethoxysilane** is stable when stored in a tightly sealed container under a dry, inert atmosphere.[\[2\]](#) Exposure to moisture will lead to its decomposition.

Applications

Dimethoxysilane is primarily used as a coupling agent in the production of composite materials, where it enhances the adhesion between inorganic fillers and organic polymers.[\[1\]](#) It also serves as a reagent in the synthesis of various other organosilicon compounds and as a silylating agent in organic synthesis.[\[1\]](#)

Safety and Handling

Hazard Classification: According to GHS classifications, **dimethoxysilane** is considered a self-reactive substance that may cause a fire upon heating and is harmful to aquatic life with long-lasting effects.[4]

Precautionary Measures: When handling **dimethoxysilane**, it is crucial to take the following precautions:

- Keep away from heat, sparks, open flames, and hot surfaces.[4]
- Store in a cool, well-ventilated place.[4]
- Wear protective gloves, clothing, eye protection, and face protection.[4]
- Ground and bond the container and receiving equipment to prevent static discharge.[4]
- Avoid release to the environment.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of **dimethoxysilane** are not readily available. However, a general protocol for the hydrolysis and condensation of alkoxy silanes, a fundamental reaction for this class of compounds, is provided below. This procedure should be adapted and optimized for specific research applications.

General Protocol for Hydrolysis of an Alkoxy silane:

Objective: To hydrolyze the alkoxy silane to form silanol intermediates for subsequent condensation or surface modification.

Materials:

- Alkoxy silane (e.g., **dimethoxysilane**)

- Anhydrous solvent (e.g., ethanol, isopropanol)
- Deionized water
- Acid or base catalyst (e.g., hydrochloric acid, ammonia)
- Inert gas (e.g., nitrogen or argon)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

Procedure:

- Preparation: Assemble the glassware and dry it thoroughly in an oven. Cool the glassware under a stream of inert gas.
- Reaction Setup: In a Schlenk flask under a positive pressure of inert gas, dissolve the alkoxy silane in the anhydrous solvent.
- Hydrolysis: In a separate flask, prepare a solution of deionized water in the same solvent. If a catalyst is used, add it to the water-solvent mixture.
- Addition: Slowly add the water-solvent mixture to the stirred alkoxy silane solution at a controlled temperature (e.g., using an ice bath). The rate of addition can influence the resulting particle size and polymer structure.
- Reaction: Allow the reaction to stir for a specified period at a controlled temperature. The progress of the hydrolysis can be monitored by techniques such as FT-IR or NMR spectroscopy.
- Work-up: The resulting solution of hydrolyzed silane can be used directly for condensation or surface treatment applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dimethoxysilane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13764172#dimethoxysilane-cas-number-and-properties\]](https://www.benchchem.com/product/b13764172#dimethoxysilane-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com